

Application Note & Protocol: Preparation of Desmethyl Metsulfuron-methyl Analytical Standard

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Compound of Interest

Compound Name:	Desmethyl Metsulfuron-methyl
CAS No.:	126312-31-0
Cat. No.:	B144047

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Abstract

This comprehensive guide provides a detailed protocol for the preparation, purification, and characterization of a **Desmethyl Metsulfuron-methyl** analytical standard. **Desmethyl Metsulfuron-methyl** is a principal metabolite of the widely used sulfonylurea herbicide, Metsulfuron-methyl.[1][2] The availability of a high-purity analytical standard is crucial for accurate quantification in residue analysis, environmental monitoring, and toxicological studies. This document outlines a robust methodology for the synthesis of **Desmethyl Metsulfuron-methyl** via demethylation of its parent compound, followed by purification and rigorous analytical characterization. The protocols are designed for researchers, analytical scientists, and professionals in the agrochemical and environmental science fields, providing both practical steps and the scientific rationale behind them.

Introduction: The Significance of Desmethyl Metsulfuron-methyl

Metsulfuron-methyl is a selective, systemic herbicide used to control broadleaf weeds in various crops.[3][4] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[5] In the environment and within biological systems, Metsulfuron-methyl undergoes degradation, with one of the major transformation pathways being O-demethylation, leading to the formation of **Desmethyl Metsulfuron-methyl** (also referred to as **O-desmethyl metsulfuron-methyl** or IN-B5067).[1][2]

The presence of this metabolite in soil and water is a key consideration for environmental fate assessments.[2] Consequently, regulatory bodies require sensitive and accurate analytical methods to monitor its levels. The foundation of such methods is a well-characterized, high-purity analytical standard. This application note addresses the critical need for a reliable source of **Desmethyl Metsulfuron-methyl** by providing a detailed protocol for its preparation and validation.

Chemical and Physical Properties

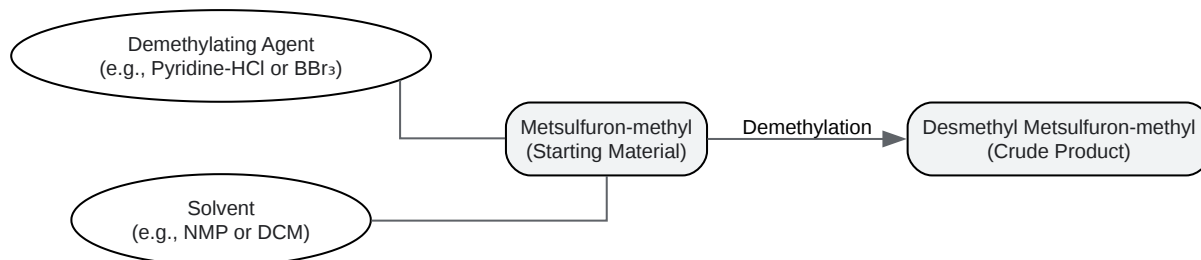
A thorough understanding of the physicochemical properties of both the parent compound and the target metabolite is essential for developing the synthesis and purification strategy.

Property	Metsulfuron-methyl	Desmethyl Metsulfuron-methyl (Predicted)	Data Source
IUPAC Name	methyl 2-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl) benzoate	methyl 2-(4-hydroxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl) benzoate	[6]
CAS Number	74223-64-6	Not readily available	[3]
Molecular Formula	C ₁₄ H ₁₅ N ₅ O ₆ S	C ₁₃ H ₁₃ N ₅ O ₆ S	[3]
Molar Mass	381.36 g/mol	367.34 g/mol	[3]
Melting Point	163-166 °C	Expected to be higher due to H-bonding	[3]
pKa	3.75 (weak acid)	Expected to be more acidic	[6]
Solubility in Water	2790 mg/L (pH 7, 20°C)	Expected to be higher due to the hydroxyl group	[6]

Synthesis of Desmethyl Metsulfuron-methyl

The proposed synthesis pathway involves the selective demethylation of the methoxy group on the triazine ring of Metsulfuron-methyl. This can be achieved using a variety of demethylating agents. The choice of reagent and reaction conditions is critical to ensure high yield and minimize side reactions, such as hydrolysis of the ester or cleavage of the sulfonyleurea bridge.

Proposed Reaction Scheme



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Caption: Proposed synthesis of **Desmethyl Metsulfuron-methyl**.

Experimental Protocol: Demethylation

Disclaimer: This protocol is a proposed method and should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

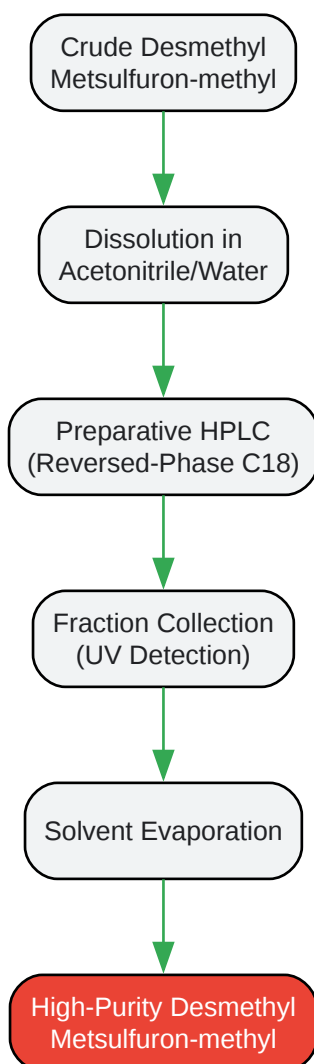
- **Reagent Preparation:** Prepare the demethylating agent. If using pyridine hydrochloride, it can be synthesized by bubbling dry HCl gas through a solution of pyridine in an appropriate solvent.
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of Metsulfuron-methyl (analytical standard grade) in a suitable high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
- **Reaction:** Add a molar excess of the demethylating agent (e.g., 3-5 equivalents of pyridine hydrochloride) to the solution.
- **Heating:** Heat the reaction mixture to a temperature sufficient to effect demethylation (e.g., 180-200 °C for pyridine-HCl) and maintain for several hours.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Precipitate the crude product by adding the reaction mixture to a large volume of cold water.

- Isolation: Collect the precipitate by vacuum filtration and wash with water to remove residual solvent and salts.
- Drying: Dry the crude product under vacuum.

Purification of Desmethyl Metsulfuron-methyl

The crude product will likely contain unreacted starting material and potential side products. Purification is essential to achieve the high purity required for an analytical standard.

Purification Workflow



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Caption: Purification workflow for **Desmethyl Metsulfuron-methyl**.

Protocol: Preparative HPLC

- Column: Use a preparative reversed-phase C18 column.
- Mobile Phase: A gradient of acetonitrile and water, acidified with a small amount of formic or acetic acid to ensure the analyte is in its protonated form.
- Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
- Injection and Fractionation: Inject the dissolved sample onto the column and collect fractions based on the UV chromatogram, isolating the peak corresponding to **Desmethyl Metsulfuron-methyl**.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
- Final Product: Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Characterization and Quality Control

The identity and purity of the prepared standard must be rigorously confirmed.

Analytical Techniques

Technique	Purpose	Key Parameters
HPLC-UV	Purity assessment and quantification	C18 column, water/acetonitrile mobile phase (pH 3), UV detection at 254 nm.[7]
LC-MS/MS	Identity confirmation and trace impurity detection	Electrospray ionization (ESI) in negative mode. Monitor parent and daughter ion transitions.[8]
¹ H NMR	Structural confirmation	Disappearance of the methoxy signal (~3.9 ppm) and appearance of a broad OH signal.
FT-IR	Functional group analysis	Presence of O-H stretching vibrations.

Protocol: Purity Assessment by HPLC

- Standard Preparation: Accurately weigh the purified **Desmethyl Metsulfuron-methyl** and prepare a stock solution in a suitable solvent (e.g., acetonitrile).
- HPLC Conditions:
 - Column: C8 or C18 reversed-phase column.
 - Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (pH 3 with phosphoric acid) and acetonitrile.[7]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.[7]
- Analysis: Inject the standard solution and determine the peak area. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Preparation and Storage of Standard Solutions

Proper preparation and storage are critical to maintaining the integrity of the analytical standard.[9]

Protocol: Stock and Working Solutions

- Stock Solution (e.g., 1000 µg/mL):
 - Accurately weigh approximately 10 mg of the purified **Desmethyl Metsulfuron-methyl** standard into a 10 mL volumetric flask.[10]
 - Dissolve and dilute to the mark with HPLC-grade acetonitrile.[10]
 - Store in an amber glass vial at -20°C.
- Working Solutions (e.g., 0.1 - 10 µg/mL):
 - Prepare working solutions by serial dilution of the stock solution with the appropriate solvent (e.g., mobile phase or a water/acetonitrile mixture).[11]
 - These solutions should be prepared fresh daily or as stability data permits.

Stability and Storage

The stability of the solid standard and its solutions should be periodically checked.[8] It is recommended to store the solid material in a desiccator at low temperature and protected from light.[9]

Safety Precautions

Metsulfuron-methyl and its metabolite are very toxic to aquatic life with long-lasting effects.[12] [13] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12] All synthesis and handling should be performed in a well-ventilated fume hood.[12] Consult the Safety Data Sheet (SDS) for Metsulfuron-methyl and all other reagents used.[12][13][14]

Conclusion

This application note provides a comprehensive framework for the in-house preparation of a **Desmethyl Metsulfuron-methyl** analytical standard. By following the detailed protocols for synthesis, purification, and characterization, analytical laboratories can produce a high-purity standard essential for the accurate and reliable quantification of this important herbicide metabolite. The principles and methodologies described herein are grounded in established analytical and synthetic chemistry practices, ensuring both scientific integrity and practical applicability.

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